molecular formula C13H23BO4Si B1373293 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid CAS No. 1150114-54-7

5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid

Cat. No.: B1373293
CAS No.: 1150114-54-7
M. Wt: 282.22 g/mol
InChI Key: NCHIYWZIGSNWFK-UHFFFAOYSA-N
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Description

5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid: is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group, a methoxy group, and a t-butyldimethylsilyloxy group attached to a phenyl ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid typically involves the protection of hydroxyl groups using t-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The protected intermediate is then subjected to borylation using a boronic acid derivative under palladium-catalyzed conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and cellular functions .

Properties

IUPAC Name

[5-[tert-butyl(dimethyl)silyl]oxy-2-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-10-7-8-12(17-4)11(9-10)14(15)16/h7-9,15-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHIYWZIGSNWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675014
Record name (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-54-7
Record name Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methoxyphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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